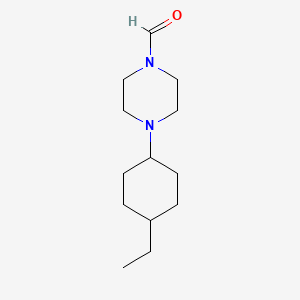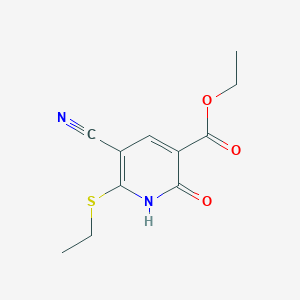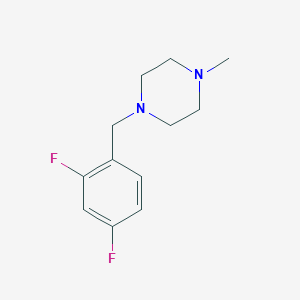
4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-ethylcyclohexyl group and an aldehyde functional group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylcyclohexylamine with piperazine in the presence of a suitable catalyst. The resulting intermediate is then subjected to oxidation to introduce the aldehyde functional group.
-
Step 1: Formation of Intermediate
Reactants: 4-ethylcyclohexylamine, piperazine
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol
Conditions: Reflux for 6 hours
-
Step 2: Oxidation to Aldehyde
Reactants: Intermediate from Step 1, oxidizing agent (e.g., pyridinium chlorochromate)
Solvent: Dichloromethane
Conditions: Room temperature, 4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature
Reduction: Sodium borohydride, methanol, room temperature
Substitution: Alkyl halides, acetone, reflux
Major Products Formed
Oxidation: 4-(4-Ethylcyclohexyl)piperazine-1-carboxylic acid
Reduction: 4-(4-Ethylcyclohexyl)piperazine-1-methanol
Substitution: Various substituted piperazine derivatives
Aplicaciones Científicas De Investigación
4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The piperazine ring may also interact with receptors and ion channels, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylcyclohexyl)piperazine-1-carbaldehyde
- 4-(4-Propylcyclohexyl)piperazine-1-carbaldehyde
- 4-(4-Butylcyclohexyl)piperazine-1-carbaldehyde
Uniqueness
4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.
Propiedades
IUPAC Name |
4-(4-ethylcyclohexyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-12-3-5-13(6-4-12)15-9-7-14(11-16)8-10-15/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNZNPRPKZASRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B5652563.png)

![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5652595.png)
![5-{[4-(acetylamino)benzoyl]amino}isophthalic acid](/img/structure/B5652602.png)
![2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652607.png)
![1-[(4-Fluorophenyl)methyl]perimidine](/img/structure/B5652617.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5652619.png)
![(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid](/img/structure/B5652625.png)

![2-{2-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5652642.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5652644.png)
